molecular formula C17H22BrN3O3S B10946989 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide

Cat. No.: B10946989
M. Wt: 428.3 g/mol
InChI Key: RHKSXDADFUMZEI-UHFFFAOYSA-N
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Description

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a phenylsulfonyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of β-enamino diketones with arylhydrazines to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The phenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity . The phenylsulfonyl group may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to its combination of structural features, including the brominated pyrazole ring, the phenylsulfonyl group, and the propyl chain. This combination may confer specific properties, such as enhanced bioactivity or unique reactivity, that are not present in simpler or less substituted pyrazole derivatives .

Properties

Molecular Formula

C17H22BrN3O3S

Molecular Weight

428.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C17H22BrN3O3S/c1-13-17(18)14(2)21(20-13)11-6-10-19-16(22)9-12-25(23,24)15-7-4-3-5-8-15/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,22)

InChI Key

RHKSXDADFUMZEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)Br

Origin of Product

United States

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